Z-L-Leu-chloromethylketone
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Overview
Description
Z-L-Leu-chloromethylketone: is a synthetic compound with the molecular formula C15H20ClNO3 and a molecular weight of 297.8 g/mol . It is a derivative of leucine, an essential amino acid, and is often used in biochemical research due to its ability to inhibit certain proteases.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of N-carbobenzyloxy-L-leucine as a starting material, which is then reacted with chloromethyl methyl ether in the presence of a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory preparation but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-L-Leu-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Acids/Bases: Hydrochloric acid, sodium hydroxide
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: Z-L-Leu-chloromethylketone is used as a reagent in peptide synthesis and as a building block for more complex molecules .
Biology: In biological research, it is employed as a protease inhibitor, particularly for cysteine proteases. This makes it valuable in studies involving protein degradation and processing .
Medicine: The compound’s ability to inhibit proteases has potential therapeutic applications, particularly in diseases where protease activity is dysregulated .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and other bioactive compounds .
Mechanism of Action
Z-L-Leu-chloromethylketone exerts its effects primarily by inhibiting proteases. The chloromethyl ketone group reacts with the active site cysteine residue of the protease, forming a covalent bond and thereby inactivating the enzyme. This inhibition can affect various molecular pathways, depending on the specific protease targeted .
Comparison with Similar Compounds
Z-L-Phe-chloromethyl ketone: Another protease inhibitor with a similar structure but derived from phenylalanine.
Z-Gly-Leu-Phe-chloromethyl ketone: A more complex inhibitor that includes additional amino acid residues.
Uniqueness: Z-L-Leu-chloromethylketone is unique due to its specific inhibition of cysteine proteases and its derivation from leucine, which may confer different biochemical properties compared to inhibitors derived from other amino acids .
Properties
IUPAC Name |
benzyl N-(1-chloro-5-methyl-2-oxohexan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQHSCPNKTIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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